molecular formula C9H18O6 B3057176 Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester CAS No. 77303-63-0

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester

Cat. No.: B3057176
CAS No.: 77303-63-0
M. Wt: 222.24 g/mol
InChI Key: BOMCTDDXRKPVLZ-UHFFFAOYSA-N
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Description

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester is a triethylene glycol-derived ester with a terminal hydroxyl group and a methyl ester functional group. The terminal hydroxyl group enhances its reactivity in further chemical modifications, while the methyl ester group contributes to its stability and solubility in organic solvents .

Properties

IUPAC Name

methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMCTDDXRKPVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506626
Record name Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77303-63-0
Record name Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Etherification and Esterification

A common industrial approach involves sequential Williamson ether synthesis followed by esterification:

  • Ether Chain Assembly : Reacting ethylene oxide with 2-(2-hydroxyethoxy)ethanol in basic conditions (K₂CO₃, 80°C) yields the triethylene glycol intermediate.
  • Acetic Acid Coupling : The hydroxyl terminus undergoes nucleophilic acyl substitution with chloroacetic acid (ClCH₂COOH) in tetrahydrofuran (THF) at 0–5°C, achieving 68–72% yield.
  • Methyl Ester Formation : Treating the carboxylic acid intermediate with methanol and H₂SO₄ (cat.) under reflux (65°C, 6 hr) completes the synthesis.

This method’s scalability is offset by challenges in isolating intermediates, necessitating chromatographic purification.

TEMPO-Mediated Oxidation of Protected Alcohols

The patent US7038078B2 details an optimized route using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) for controlled oxidation:

  • Phthalimide Protection : Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with phthalic anhydride in DMF forms the phthalimido derivative (87% yield).
  • TEMPO Oxidation : The protected alcohol is oxidized with NaOCl/NaBr in pH 8.5 buffer at 0°C, converting the primary alcohol to carboxylic acid (90% conversion in 5 min).
  • Esterification and Deprotection : Sequential treatment with methyl chloroformate (ClCOOMe) and hydrazine (NH₂NH₂) yields the target ester (overall 65% yield).

This method minimizes side reactions, with HPLC purity exceeding 99%.

Solid-Phase Synthesis for High-Purity Batches

For pharmaceutical-grade material, solid-phase organic synthesis (SPOS) on aminomethyl polystyrene (AMS) resin is employed:

  • Resin Functionalization : Coupling Fmoc-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA) to AMS resin using HBTU/DIEA in DMF.
  • Methyl Ester Formation : On-resin esterification with methyl iodide (CH₃I) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
  • Cleavage and Purification : Trifluoroacetic acid (TFA) cleavage followed by preparative HPLC yields 98% pure product.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Etherification 68–72 95 Scalable, low-cost reagents Multi-step purification required
TEMPO Oxidation 65 99+ Rapid oxidation, minimal byproducts Requires toxic NaOCl/NaBr
Solid-Phase Synthesis 75 98 High purity, automated compatibility High resin cost, limited batch size

Analytical Characterization

  • NMR (CDCl₃) : δ 3.65–3.75 (m, 12H, PEG chain), δ 3.38 (s, 3H, COOCH₃), δ 2.85 (t, 2H, CH₂COO).
  • MS (ESI+) : m/z 223.15 [M+H]⁺, consistent with theoretical MW.
  • HPLC : Retention time 35 min (C18 column, acetonitrile/water gradient).

Industrial Applications and Derivatives

The ester’s terminal hydroxyl group facilitates further functionalization:

  • PEGylation : Reaction with activated PEG succinimidyl esters creates surfactants with tunable hydrophilicity.
  • Prodrug Synthesis : Coupling with NSAIDs via ester linkages enhances water solubility (e.g., ibuprofen derivatives).

Emerging Methodologies

Recent advances include:

  • Enzymatic Esterification : Lipase B from Candida antarctica (CAL-B) catalyzes methanolysis of the carboxylic acid precursor in solvent-free systems (82% yield, 40°C).
  • Flow Chemistry : Continuous-flow reactors reduce reaction times for TEMPO oxidation from 5 min to 30 sec via enhanced mass transfer.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The ester group can be reduced to form the corresponding alcohol.

  • Substitution: : The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products Formed

  • Oxidation: : Oxidation of the hydroxy groups can lead to the formation of carboxylic acids.

  • Reduction: : Reduction of the ester group results in the formation of the corresponding alcohol.

  • Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester is used in various scientific research applications, including:

  • Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : In studies related to cell biology and biochemistry, where it can be used as a solvent or a reagent.

  • Medicine: : In pharmaceutical research, it may be used in the synthesis of drug candidates or as an intermediate in drug development.

  • Industry: : In the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or other biomolecules to exert its effects.

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula : Likely C₁₀H₁₈O₇ (inferred from analogs in and ).
  • Functional Groups : Methyl ester, triethylene glycol chain, terminal hydroxyl group.
  • Synthesis : Typically prepared via carbonyldimidazole-mediated coupling of oligoethers to carboxylic acid derivatives, as described for similar oligoether-acetic acid conjugates in .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ester groups, oligoether chain lengths, and substituents. These differences significantly impact physicochemical properties, reactivity, and applications.

Structural Analogs and Their Properties

Compound Name Molecular Formula Key Differences Applications/Findings Reference
[2-(2-Hydroxyethoxy)ethoxy]acetic acid tert-butyl ester C₁₂H₂₂O₆ Shorter chain (2 ethoxy units); tert-butyl ester (bulkier, more hydrolytically stable). Used as a building block for bioresponsive polymers; tert-butyl enhances stability .
1,2-Benzenedicarboxylic acid-1,2-bis[2-(2-hydroxyethoxy)ethyl] ester C₂₀H₂₂O₁₀ Two aromatic ester groups; longer hydrophilic chains. Isolated from plant extracts; potential bioactive properties due to aromaticity .
2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol C₁₄H₂₈O₉ Extended hexaethylene glycol chain; terminal hydroxyl and alcohol groups. Identified in plant root extracts; enhances solubility in polar solvents .
Cetirizine Dihydrochloride Impurity: Ethyl ester analog C₂₃H₂₇ClN₂O₃ Ethyl ester; piperazinyl and chlorophenyl groups (increases lipophilicity). Pharmaceutical impurity; ethyl ester reduces metabolic stability compared to methyl esters .
[2-(Trimethylsilyl)ethoxy]methyl-protected lysine ester C₂₃H₄₆N₂O₆Si Trimethylsilyl protecting group; amino acid backbone. Critical for mycobactin synthesis; silyl groups improve stability during synthesis .

Key Trends in Properties and Reactivity

Ester Group Influence :

  • Methyl esters (target compound) offer moderate hydrolytic stability and are easier to synthesize than bulky tert-butyl esters .
  • Ethyl esters (e.g., ) are more lipophilic but less stable under basic conditions .
  • Benzyl esters () provide UV-active aromaticity for analytical tracking but introduce steric hindrance .

Oligoether Chain Length :

  • Longer chains (e.g., hexaethylene glycol in ) increase hydrophilicity and water solubility but reduce thermal stability .
  • Shorter chains (e.g., diethylene glycol in ) balance solubility and reactivity for polymer synthesis .

Substituent Effects :

  • Terminal hydroxyl groups (target compound) enable further functionalization (e.g., conjugation to drugs or polymers) .
  • Aromatic or heterocyclic groups () introduce rigidity and bioactivity but complicate synthesis .

Biological Activity

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS: 77303-63-0), is a synthetic compound that has garnered interest in various biological applications due to its unique structural properties. This compound, also known as tetraethylene glycol monoacetate, features a complex ether structure that may influence its biological activity, particularly in drug delivery and therapeutic contexts.

  • Molecular Formula : C10H20O6
  • Molecular Weight : 236.26 g/mol
  • IUPAC Name : this compound
  • Synonyms : Tetraethylene glycol monoacetate

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of drug delivery systems and its interactions with biological membranes. The presence of multiple ether groups enhances its solubility and permeability, making it a candidate for various pharmaceutical applications.

  • Membrane Permeability : The esterification of acetic acid with polyether chains significantly improves membrane permeability. Studies have shown that compounds with similar structures exhibit enhanced cell membrane penetration, which is crucial for effective drug delivery .
  • Prodrug Potential : As a prodrug, this compound can be metabolically activated to release active pharmacological agents. The hydrolysis of the ester bond under physiological conditions allows for targeted drug release in specific tissues .
  • Cytotoxicity and Therapeutic Efficacy : Research indicates that compounds with similar structural motifs can induce cytotoxic effects in cancer cells by disrupting cellular homeostasis and promoting apoptosis .

Case Study 1: Drug Delivery Enhancement

In a study examining the effectiveness of various ester compounds as drug carriers, it was found that the incorporation of acetic acid esters significantly improved the bioavailability and therapeutic index of associated drugs. The study highlighted that the modified compounds maintained stability in plasma while exhibiting higher degradation rates in target tissues, thus enhancing localized drug action .

Case Study 2: Cytotoxicity in Cancer Therapy

A comparative analysis of several esters showed that acetic acid esters could effectively target cancer cells while minimizing toxicity to normal cells. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines through mitochondrial pathway activation, suggesting a potential role in cancer therapeutics .

Data Table: Biological Activity Comparison

Compound NameStructure TypeMembrane PermeabilityCytotoxicity (IC50)Stability in Plasma
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- methyl esterEsterHigh15 µMModerate
Tetraethylene glycol diacetateEsterModerate20 µMHigh
Ethyl acetateEsterLow30 µMLow

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of ester compounds. The amide-to-ester substitution approach has been highlighted as a strategic method to improve cell permeability and bioactivity without compromising stability . Additionally, studies suggest that such modifications can lead to better outcomes in therapeutic applications by facilitating targeted delivery and reducing systemic toxicity.

Q & A

Q. Key Considerations :

  • Use of NaH as a base requires anhydrous conditions.
  • Silica gel chromatography is critical for removing unreacted starting materials and by-products .

How can researchers characterize the structural integrity of this compound post-synthesis?

Basic Research Question
Analytical Workflow :

  • LCMS : Confirm molecular weight (e.g., m/z 1011 [M+H]+ observed in Example 427 ).
  • HPLC : Retention time consistency (e.g., 1.01 minutes under SQD-FA05 conditions ).
  • GC-MS : Effective for volatile derivatives, as demonstrated in phytochemical studies of similar ethoxylated compounds .

Q. Advanced Analysis :

  • NMR : Resolve complex ether/ester linkages (not explicitly cited but inferred from synthetic protocols).
  • FTIR : Validate ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) functional groups.

What strategies mitigate stability issues during storage and handling?

Basic Research Question

  • Storage : Stable under recommended conditions (ambient temperature, inert atmosphere) .
  • Decomposition Risks : Avoid prolonged exposure to moisture or strong acids/bases to prevent ester hydrolysis.

Q. Advanced Considerations :

  • GHS Compliance : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use P95/P1 respirators for low exposure and OV/AG/P99 for high-risk scenarios .

How does the compound’s structure influence its application in drug delivery systems?

Advanced Research Question

  • Functional Groups : Ethoxylated chains enhance hydrophilicity, while ester groups enable lipophilic interactions. This amphiphilic profile supports micelle formation for drug encapsulation .
  • Case Study : Demonstrated in ceramic ink formulations for 3D printing, where ethoxylated acetates improve colloidal stability .

Q. Methodological Insight :

  • Dynamic Light Scattering (DLS) : Measure micelle size distribution.
  • Drug Release Assays : Use Franz diffusion cells to evaluate release kinetics under physiological conditions.

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question
Data Discrepancies :

  • Base Selection : NaH (yield ~70% ) vs. alternative catalysts (e.g., p-toluenesulfonic acid in industrial settings ).
  • Resolution : Screen bases (e.g., K₂CO₃ for milder conditions) and optimize stoichiometry via Design of Experiments (DoE).

Q. Case Study :

  • tert-Butyl intermediates improve yield but require rigorous purification to eliminate residual tert-butyl alcohol .

What advanced applications exist in polymer science and material engineering?

Advanced Research Question

  • Polymer Design : Ethoxylated esters act as crosslinkers in hydrogels or compatibilizers in polymer blends .
  • 3D Printing : Enhances ink rheology by reducing shear thinning (validated in ceramic-filled inks ).

Q. Methodology :

  • Rheometry : Assess viscosity profiles.
  • TGA/DSC : Evaluate thermal stability (decomposition >200°C inferred from similar compounds ).

How can researchers validate metabolite formation in toxicological studies?

Advanced Research Question

  • Metabolite Tracking : Alkoxyacetic acids (common metabolites of ethoxylated compounds) are analyzed via LC-MS/MS .
  • Case Study : Ethoxylated acetates in Physalis minima L. were identified using GC-MS, with quantification via internal standards .

Q. Protocol :

  • Enzymatic Hydrolysis : Simulate metabolic pathways in vitro.
  • Isotopic Labeling : Use deuterated analogs to trace metabolic fate.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester
Reactant of Route 2
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Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester

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